Product packaging for O(6),7-Dimethylguanine(Cat. No.:CAS No. 116137-82-7)

O(6),7-Dimethylguanine

Cat. No.: B044151
CAS No.: 116137-82-7
M. Wt: 179.18 g/mol
InChI Key: HJRGONPOSDLYMO-UHFFFAOYSA-N
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Description

O(6),7-Dimethylguanine is a structurally unique, modified purine nucleobase that serves as a critical standard and tool in biochemical research, particularly in the study of DNA alkylation damage. Its primary research value lies in its role as a specific marker and analog for lesions induced by carcinogenic alkylating agents. The presence of methyl groups at both the O(6) and N-7 positions of the guanine ring makes it a key molecule for investigating the mechanisms of DNA repair pathways, such as those mediated by O(6)-alkylguanine-DNA alkyltransferase (AGT) and base excision repair (BER).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O B044151 O(6),7-Dimethylguanine CAS No. 116137-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-7-methylpurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-12-3-9-5-4(12)6(13-2)11-7(8)10-5/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRGONPOSDLYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151289
Record name O(6),7-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116137-82-7
Record name O(6),7-Dimethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116137827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O(6),7-Dimethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation Pathways and Chemical Reactivity of O 6 ,7 Dimethylguanine Adducts

Endogenous and Exogenous Sources of Alkylating Agents Leading to O(6),7-Dimethylguanine Formation

The alkylating agents capable of forming this compound can originate from both external (exogenous) and internal (endogenous) sources. These are typically compounds that act as, or can be metabolically converted into, SN1 methylating agents.

Exogenous Sources:

N-nitroso compounds (NOCs): This class of chemicals is a major source of exposure. NOCs and their precursors are found in various dietary items, including processed meats (like bacon and sausages), some cheeses, and beer. novapublishers.comwikipedia.org They are also present in tobacco smoke. novapublishers.comwikipedia.org

Industrial and Environmental Chemicals: Certain industrial chemicals and environmental pollutants function as alkylating agents. nih.gov

Chemotherapeutic Drugs: Some alkylating agents are used in cancer chemotherapy, such as temozolomide (B1682018) and nitrosoureas like lomustine (B1675051) (CCNU), which generate reactive intermediates similar to MNU. mdpi.comoaepublish.commhmedical.com

Endogenous Sources:

In Vivo Nitrosation: The human body can synthesize NOCs endogenously. novapublishers.com This occurs when dietary nitrites or nitrates, which can be converted to nitrites, react with secondary amines and N-alkylamides in the acidic environment of the stomach or under conditions of chronic inflammation. liberty.edunovapublishers.com

Metabolic Byproducts: Endogenous DNA alkylation can also arise from cellular methyl donors like S-adenosylmethionine (SAM), although SAM itself typically acts via an SN2 mechanism to form N-alkylated adducts. mdpi.comnih.gov However, enzymatic nitrosation of substances like glycine (B1666218) can lead to the formation of O(6)-alkylating agents. mdpi.com

Molecular Factors Influencing this compound Adduct Formation Specificity

The precise location of alkylation on a guanine (B1146940) base is not random but is governed by a combination of electronic properties of the base and the structural context of the DNA molecule.

The chemical reactivity of different atoms in the guanine base towards electrophilic alkylating agents is determined by their nucleophilicity (electron-richness). escholarship.org

N7 Position: The N7 atom of guanine is widely recognized as the most nucleophilic site in DNA. nih.govescholarship.org Its high electron density makes it the primary target for a wide range of alkylating agents, resulting in 7-methylguanine (B141273) being the most common methylation product. mdpi.comnih.gov

O(6) Position: The O(6) oxygen atom is also a nucleophilic site, but less so than the ring nitrogens. escholarship.org However, it is a significant target for SN1-type alkylating agents, such as the methyldiazonium ion from MNU, which have a high affinity for oxygen atoms. mdpi.comnih.gov

Other Positions: Other sites on guanine, such as N3, N1, and the exocyclic N2-amino group, are considerably less nucleophilic and are alkylated at much lower frequencies. nih.gov

The formation of this compound is therefore a direct result of the high reactivity of both the N7 and O(6) positions towards potent SN1 methylating agents.

The three-dimensional structure of the DNA double helix and the local sequence environment can modulate the accessibility and reactivity of the guanine positions.

Accessibility in DNA Grooves: In the standard B-form of DNA, the N7 and O(6) atoms of guanine are located in the major groove. escholarship.org The major groove is relatively wide and accessible, allowing alkylating agents to approach these nucleophilic sites with comparative ease. escholarship.org In contrast, other positions like N3 are situated in the less accessible minor groove. escholarship.org

Electrostatic Potential: The local electrostatic environment, which is influenced by the sequence of neighboring bases, can affect the reactivity of specific sites. For example, the negative electrostatic potential at the N7 position can be enhanced when a guanine is flanked by another guanine, making it an even more favorable target for electrophilic attack. escholarship.org

Sequence Context: The frequency of O(6)-alkylation is strongly dependent on the flanking nucleotide sequence. Studies have shown that a guanine residue with a 5' neighboring guanine or adenine (B156593) is a more permissive target for O(6)-alkylation compared to a guanine with a 5' thymine (B56734). nih.gov These sequence-dependent electrostatic factors likely play a similar role in modulating the dual methylation required to form this compound. gatech.edu

Structural and Conformational Impact of O 6 ,7 Dimethylguanine on Nucleic Acids

Alterations to DNA Duplex Stability and Local Conformation Induced by O(6),7-Dimethylguanine

The introduction of this compound into a DNA duplex induces considerable local instability. The methyl group at the O(6) position prevents the formation of the standard Watson-Crick hydrogen bond with cytosine, inherently weakening the G:C pair. Studies on O(6)-methylguanine (O(6)-MeG) alone show that O(6)-MeG:C pairs are thermodynamically less stable than canonical G:C pairs. This methylation can lead to increased disorder and fraying at the ends of the DNA helix.

Simultaneously, methylation at the N7 position introduces a positive charge into the purine's imidazole ring, which can further destabilize the helix through electrostatic repulsion and steric hindrance. While N7-methylation on its own can affect duplex stability, its combination with O(6)-methylation is expected to have a synergistic destabilizing effect. This combined lesion disrupts the stacking interactions between adjacent base pairs and induces significant conformational changes in the local DNA structure. Research on analogous lesions like 6-thioguanine has also shown that modifications at this position lower the thermal stability of duplex DNA nih.gov.

Base Pairing Characteristics of this compound in DNA

A primary consequence of methylation at the O(6) position of guanine (B1146940) is its profound effect on base pairing during DNA replication. O(6)-methylguanine preferentially pairs with thymine (B56734) instead of cytosine researchgate.netwikipedia.org. This mispairing is a direct result of the methyl group at the O(6) position, which alters the hydrogen bonding pattern of the guanine base to resemble that of adenine (B156593). This leads to the specific incorporation of thymine opposite the lesion, resulting in G:C to A:T transition mutations if the damage is not repaired. This characteristic is a major contributor to the mutagenicity of agents that produce O(6)-MeG lesions. The additional presence of a methyl group at the N7 position in this compound is not expected to alter this fundamental mispairing preference directed by the O(6)-methyl group.

The this compound lesion forces a departure from standard Watson-Crick base pairing. The O(6)-MeG:T mispair can adopt a conformation that is sterically similar to a canonical A:T Watson-Crick pair, allowing it to be accommodated within the DNA double helix, albeit with reduced stability. In contrast, if O(6)-MeG were to pair with cytosine, it would form a less stable "wobble" base pair.

The N7-methylation further complicates the base-pairing geometry. Methylation at N7 can promote the formation of the enol tautomer of guanine. This tautomeric shift can alter the hydrogen bonding face of the base, potentially enabling non-canonical pairings. For instance, N7-methylguanine has been shown to form a Watson-Crick-like pair with thymine using three hydrogen bonds. Therefore, the this compound adduct likely exists in a conformational equilibrium that favors mispairing with thymine and promotes non-canonical base-pairing geometries over the correct pairing with cytosine.

Conformational Dynamics of this compound Nucleosides within DNA Structures

The conformation of a nucleoside within DNA is defined by several parameters, including the torsion angle of the glycosidic bond (which determines the syn or anti orientation of the base relative to the sugar) and the pucker of the deoxyribose sugar ring. In standard B-form DNA, nucleosides adopt an anti glycosidic conformation and a C2'-endo sugar pucker.

The presence of a bulky methyl group at the N7 position can influence these parameters. The positive charge and steric bulk introduced by N7-methylation can affect the preferred glycosidic torsion angle. While the anti conformation is generally favored, the presence of such adducts can increase the energetic accessibility of the syn conformation. Changes in the glycosidic angle are often coupled with alterations in the sugar pucker, which can shift from the C2'-endo state to the C3'-endo state, a conformation more typical of A-form DNA. The precise conformational state of an this compound nucleoside would likely be a dynamic equilibrium of these states, influenced by the local sequence context.

The dual methylation in this compound fundamentally disrupts the hydrogen-bonding network essential for the stability of the DNA duplex. A standard G:C base pair is stabilized by three hydrogen bonds. The methylation at the O(6) position directly blocks one of these hydrogen bond donor sites, preventing pairing with cytosine.

Interactions of this compound-Containing Nucleic Acids with Associated Proteins

The addition of methyl groups to the O(6) and N(7) positions of guanine introduces significant chemical and structural changes to the DNA. These alterations can profoundly affect the way proteins, such as transcription factors and DNA repair enzymes, recognize and bind to their target sequences.

Direct and Indirect DNA-Protein Recognition Mechanisms

The recognition of specific DNA sequences by proteins is a fundamental process in cellular function. This recognition can occur through two primary mechanisms: direct readout, involving specific contacts between the protein and the edges of the DNA bases, and indirect readout, where the protein recognizes the sequence-dependent conformation of the DNA backbone.

The presence of this compound is anticipated to impact both of these recognition mechanisms. The methyl group at the O(6) position is a critical feature recognized by DNA repair proteins like O(6)-alkylguanine-DNA alkyltransferase (AGT). The primary mechanism of AGT involves the direct recognition of the alkylated base, which is then flipped out of the DNA helix and into the enzyme's active site for repair.

However, the additional methyl group at the N(7) position in this compound likely introduces steric hindrance and alters the electrostatic potential in the major groove of the DNA. This could interfere with the direct contacts made by proteins that typically recognize the unmodified guanine. Furthermore, the presence of this bulky adduct can distort the local DNA structure, affecting the indirect readout mechanisms that rely on the recognition of specific DNA shapes.

Influence of Adducts on Protein Binding Affinity and Specificity

The formation of DNA adducts, such as this compound, can significantly modulate the binding affinity and specificity of DNA-binding proteins. These changes can have profound biological consequences, affecting gene regulation and DNA repair processes.

The impact of this compound on protein binding is expected to be multifaceted. The methyl group at the O(6) position is a primary recognition element for the DNA repair protein AGT. The binding affinity of AGT for DNA containing O(6)-alkylguanines is crucial for its function in reversing this type of DNA damage.

However, the presence of the second methyl group at the N(7) position could have a contrasting effect. This additional methylation may sterically hinder the approach and binding of some proteins, thereby reducing their affinity for the DNA. For example, transcription factors that rely on specific hydrogen bonding interactions with the N(7) position of guanine would likely exhibit decreased binding affinity and specificity in the presence of this compound.

Research on O(6)-methylguanine has shown that its presence can inhibit the binding of certain transcription factors to their promoter sequences. This inhibition is dependent on the position of the adduct within the binding site, highlighting the importance of specific protein-DNA contacts. It is plausible that the dual methylation in this compound would lead to an even more pronounced inhibition of binding for a wider range of proteins.

The following table summarizes the potential effects of the individual and combined methylations on protein binding:

AdductPotential Effect on Protein Binding AffinityPotential Effect on Protein Binding Specificity
O(6)-Methylguanine Increased affinity for specific repair proteins (e.g., AGT). Decreased affinity for some transcription factors.Can alter the specificity of protein binding by masking a key recognition site.
N(7)-Methylguanine May decrease the affinity of proteins that bind in the major groove.Can reduce the specificity of binding by disrupting specific hydrogen bonds.
This compound Likely a complex interplay of increased affinity for some repair proteins and decreased affinity for a broader range of other DNA-binding proteins due to steric hindrance and altered electrostatics.Expected to significantly decrease the specificity of many DNA-binding proteins due to the modification of two key recognition points on the guanine base.

Further detailed biochemical and structural studies are necessary to precisely quantify the changes in binding affinity and specificity of various proteins for DNA containing this compound. Such research will be instrumental in understanding the full biological impact of this complex DNA lesion.

Molecular Mechanisms of Mutagenesis and Genotoxicity Mediated by O 6 ,7 Dimethylguanine

Induction of Specific Mutational Events by O(6),7-Dimethylguanine

The presence of this compound in the DNA template during replication can lead to the insertion of incorrect nucleotides, resulting in specific patterns of mutations.

Predominant G:C to A:T Transversions

Alkylation at the O(6) position of guanine (B1146940) is a significant form of DNA damage that can directly cause mutations. This alteration favors pairing with thymine (B56734) instead of cytosine during DNA replication. nih.govu-psud.fr This mispairing leads to the frequent occurrence of G:C to A:T transversion mutations. nih.govnih.gov Studies on the mutagenicity of O(6)-substituted guanines have shown that while O(6)-methylguanine almost exclusively induces G→A transitions, bulkier adducts like O(6)-benzylguanine can produce G→C and G→T transversions in addition to G→A transitions. nih.gov This suggests that the size and nature of the alkyl group can influence the specific mutational outcome. The principal mutation induced by the major guanine adducts of benzo[a]pyrene, another bulky carcinogen, is also a G:C → T:A transversion. acs.org

Less Frequent Mutational Spectra

While G:C to A:T transversions are a hallmark of O(6)-alkylguanine lesions, other less frequent mutations can also occur. For instance, some alkylating agents can generate G/C to C/G or G/C to T/A transversions at a lower frequency. u-psud.fr The mutational spectrum can also be influenced by the specific context of the DNA sequence surrounding the lesion. nih.gov In addition to base substitutions, some DNA damaging agents that form guanine adducts have been observed to induce short deletions, particularly in the liver. nih.gov

Replication Bypass Mechanisms Across this compound Lesions

When a replicative DNA polymerase encounters a lesion like this compound, it can stall. acs.org To overcome this blockage and complete DNA replication, cells employ specialized mechanisms, including the recruitment of specialized DNA polymerases. acs.orgnih.gov

Role of Replicative DNA Polymerases in Bypass Efficiency and Fidelity

High-fidelity replicative DNA polymerases, such as Polymerase ε and Polymerase δ, are generally not well-equipped to handle damaged DNA. researchgate.net While some replicative polymerases can bypass smaller lesions like O(6)-methylguanine, they are often blocked by larger adducts. researchgate.net The efficiency and fidelity of bypass by replicative polymerases are significantly lower for damaged templates compared to normal DNA. researchgate.net

Involvement of Translesion Synthesis (TLS) DNA Polymerases

To handle replication-blocking lesions, cells utilize a process called translesion synthesis (TLS), which involves switching from a replicative polymerase to a specialized, low-fidelity TLS polymerase. nih.govjmordoh.com.ar Eukaryotic cells possess several TLS polymerases, including members of the Y-family (Pol η, Pol ι, Pol κ) and the B-family (Pol ζ). jmordoh.com.aruni-muenchen.de These polymerases have different specificities for various types of DNA damage. nih.gov

Human DNA polymerase ι (Pol ι), a member of the Y-family of DNA polymerases, is involved in the bypass of a variety of DNA lesions. researchgate.netplos.org Pol ι has been shown to incorporate nucleotides opposite various damaged bases, supporting its role in lesion bypass. nih.gov Specifically, Y-family polymerases, including Pol ι, can preferentially incorporate dTTP opposite O(6)-alkyl-dG lesions. nih.gov The bypass of these lesions is often error-prone, contributing to the mutagenic potential of the original damage. researchgate.net The division of labor among Y-family polymerases is dependent on the specific type of DNA damage present. plos.org

Polymerase FamilySpecific PolymeraseRole in Bypassing O(6)-alkylguanine LesionsOutcome of Bypass
Y-FamilyHuman Pol ιParticipates in translesion synthesis (TLS) across O(6)-alkyl-dG lesions. nih.govresearchgate.netCan lead to the preferential incorporation of dTTP, resulting in G:C to A:T transversions. nih.gov
Y-FamilyHuman Pol ηCan bypass O(6)-alkyl-dG lesions, but the replication is often inaccurate. researchgate.netContributes to the mutagenic potential of the lesion. researchgate.net
Y-FamilyHuman Pol κInvolved in the bypass of certain N2-dG adducts. jmordoh.com.arCan be error-free for some adducts but mutagenic for others. researchgate.net
A-FamilyPol ν and Pol θPromote TLS across major-groove O(6)-alkyl-dG lesions. nih.govTheir involvement can be error-prone, contributing to mutations. nih.gov
Contributions of Polymerase Delta and Epsilon

In eukaryotic cells, the bulk of nuclear DNA replication is carried out by two primary enzymes: DNA polymerase delta (Pol δ) and DNA polymerase epsilon (Pol ε). plos.orgnih.gov A widely accepted model suggests a division of labor where Pol ε is the main polymerase for the continuously synthesized leading strand, while Pol δ is primarily responsible for the discontinuously synthesized lagging strand. nih.govd-nb.info Both polymerases are essential for genome replication and possess proofreading capabilities to correct errors during synthesis. nih.govd-nb.info

The presence of a DNA adduct like this compound on the template strand presents a challenge to the replicative machinery. The response of Pol δ and Pol ε to such lesions is critical in determining the mutagenic and cytotoxic fate of the cell. While Pol ε is generally considered the primary leading-strand replicase, Pol δ also plays a role in initiating leading-strand synthesis. plos.org The distinct properties of these polymerases in bypassing or stalling at specific lesions influence genomic stability. For instance, studies on related lesions have shown that the mutagenic outcomes are different when proofreading or base selectivity is impaired in Pol δ versus Pol ε, suggesting their functions are not entirely equivalent. d-nb.info

When a replicative polymerase encounters an O(6)-alkylguanine adduct, it may misincorporate a thymine (T) instead of a cytosine (C) opposite the lesion. mdpi.com This mispairing event, if not corrected, leads to a G:C to A:T transition mutation in the subsequent round of replication. mdpi.com The processing of this O(6)-alkylguanine:T mispair is a key source of cytotoxicity and involves the mismatch repair (MMR) system, which interacts with the replication process. mdpi.comnih.gov The involvement of Pol δ is particularly noted in the context of the biological consequences of unrepaired O(6)-methylguanine, where its activity contributes to the replication process that sets the stage for MMR-mediated toxicity. mdpi.com

PolymerasePrimary Role in ReplicationInteraction with O(6)-Alkylguanine
DNA Polymerase Epsilon (Pol ε) Leading strand synthesis. nih.govd-nb.infoMay stall or misincorporate thymine when encountering the adduct on the leading strand template. researchgate.net
DNA Polymerase Delta (Pol δ) Lagging strand synthesis. plos.orgnih.govCan be involved in bypassing the lesion, potentially through a replicase switch mechanism. researchgate.net Its synthesis past the lesion creates the mispair recognized by MMR. mdpi.com
Mechanisms of Replicase Switching in Response to O(6)-Alkylguanine Adducts

When the canonical leading-strand replicase, Pol ε, encounters a blocking lesion, the replication fork can stall. To overcome this, cells have evolved DNA damage tolerance mechanisms, including translesion synthesis (TLS) and replicase switching. Replicase switching is a proposed mechanism that promotes continued DNA synthesis when the replisome encounters damage on the leading strand. researchgate.net

This mechanism involves the leading-strand polymerase (Pol ε) being temporarily replaced by the lagging-strand polymerase (Pol δ) to bypass the DNA lesion. researchgate.net Studies on other types of DNA damage, such as thymine glycol and 8-oxoguanine, have shown that a switch from Pol ε to Pol δ can facilitate efficient and rapid lesion bypass. researchgate.net It is proposed that this replicase switching may be a general strategy for overcoming leading-strand damage that is more efficiently bypassed by Pol δ than by Pol ε. researchgate.net

In the context of O(6)-alkylguanine adducts, if Pol ε stalls upon encountering the lesion on the leading strand, a switch to Pol δ could allow for the synthesis to continue past the damaged base. This bypass, however, often involves the misincorporation of thymine, creating the this compound:T mispair that is the substrate for the genotoxic effects mediated by the mismatch repair system. pnas.org This switching ensures the completion of replication but at the cost of introducing a mutation and creating a structure that can trigger cytotoxic responses.

Consequences of Unrepaired this compound Lesions on Genome Integrity

Replication Fork Arrest and Collapse

Unrepaired this compound adducts are highly mutagenic and cytotoxic, primarily because of events that occur during DNA replication. mdpi.com The adduct itself does not typically block DNA replication; however, its tendency to mispair with thymine creates an this compound:T mismatch that is recognized by the DNA mismatch repair (MMR) system. mdpi.comnih.gov

The MMR system's attempt to correct this mispair is often futile. The repair machinery recognizes the newly synthesized strand containing the thymine as incorrect and excises it. However, upon re-synthesis, the polymerase may once again insert a thymine opposite the persistent this compound lesion. This cycle of abortive repair attempts can lead to the formation of persistent single-strand gaps in the DNA. mdpi.com

These gaps are perilous for a progressing replication fork. When a replication fork encounters such a gap, it can lead to a stall and subsequent collapse. mdpi.comfrontiersin.org A collapsed fork is a severe form of DNA damage, characterized by the disassembly of the replication machinery and the potential formation of a DNA double-strand break. frontiersin.orgplos.org The collapse of replication forks is a major source of genome instability and a critical step in the cytotoxic mechanism of alkylating agents. mdpi.comnih.gov In cells with a deficient DNA replication checkpoint, stalled forks are particularly vulnerable to collapse, which can be triggered by factors such as the helicase-like transcription factor (HLTF). nih.gov

Induction of DNA Single-Strand Gaps and Double-Strand Breaks

The processing of this compound adducts by the MMR system is a primary route to the formation of lethal DNA strand breaks. As described, the futile cycling of MMR activity on this compound:T mispairs results in the creation of single-strand gaps. mdpi.com If these gaps persist, they can be converted into more severe lesions.

When a replication fork collides with a single-strand gap, it can cause the fork to collapse and generate a DNA double-strand break (DSB). mdpi.com DSBs are among the most cytotoxic forms of DNA damage, as they sever the chromosome, leading to potential loss of genetic information, chromosomal rearrangements, and cell death. mdpi.com

Two main models have been proposed to explain how MMR processing of O(6)-alkylguanine lesions leads to DSBs and cytotoxicity. nih.govnih.gov One model involves the aforementioned futile repair cycles leading to replication fork collapse. Another model suggests that MMR-dependent signaling pathways are directly activated, leading to apoptosis. nih.gov A third "Repair Accident" model has also been proposed, where a DSB is formed by the coincidental encounter of an MMR-induced gap on one strand and a nick on the opposite strand, potentially created by base excision repair (BER) processing a nearby N-alkylation adduct. nih.gov Regardless of the precise mechanism, the formation of DSBs is a critical consequence of unrepaired this compound and a key driver of its cytotoxic effect. mdpi.comnih.gov

Cellular Cytotoxic Responses to Persistent this compound Adducts

The cytotoxicity of this compound is not caused by the adduct itself but is a consequence of the cell's own repair processes, particularly the mismatch repair (MMR) system. nih.govnih.gov Cells that lack a functional MMR system are significantly more resistant to the killing effects of alkylating agents that produce these adducts. nih.gov

The cytotoxic cascade begins with the MMR system's recognition of the this compound:T mispair formed during replication. pnas.org The ensuing futile repair attempts lead to replication fork collapse and the formation of DNA double-strand breaks. mdpi.com These DSBs are potent signals for the activation of DNA damage response (DDR) pathways. nih.gov

The DDR checkpoint activation can lead to several cellular outcomes, including:

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair. nih.gov

Apoptosis: If the damage is too extensive to be repaired, the cell may trigger programmed cell death, or apoptosis, to eliminate itself and prevent the propagation of a damaged genome. mdpi.comnih.gov

Senescence: In some cases, cells may enter a state of permanent growth arrest known as senescence. mdpi.com

This MMR-dependent cytotoxicity is a double-edged sword. It is a major factor in the mutagenic and carcinogenic effects of alkylating agents, but it is also the basis for the therapeutic efficacy of certain anticancer chemotherapy drugs, such as temozolomide (B1682018), which kill tumor cells by inducing these very lesions. nih.govnih.gov

Consequence of Unrepaired LesionMechanismCellular Outcome
Replication Fork Collapse Futile MMR cycling on this compound:T mispairs creates single-strand gaps, which cause oncoming replication forks to stall and collapse. mdpi.comGenome instability, formation of DSBs. frontiersin.org
DNA Strand Breaks Collision of replication forks with MMR-induced single-strand gaps; or accidental meeting of repair patches. mdpi.comnih.govInduction of DNA double-strand breaks (DSBs). nih.gov
Cellular Cytotoxicity DSBs trigger DNA damage response pathways. nih.govCell cycle arrest, apoptosis, or senescence. mdpi.commdpi.comnih.gov

Cellular Defense and Dna Repair Pathways Targeting O 6 ,7 Dimethylguanine Adducts

Direct Reversal Repair (DRR) by O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)

The most direct and error-free mechanism for repairing O(6),7-Dimethylguanine is through the action of O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). This protein plays a critical role in protecting the genome from the effects of alkylating agents.

The repair of this compound by MGMT is a highly specific process involving the direct transfer of the alkyl group from the O6 position of the modified guanine (B1146940) to a cysteine residue within the active site of the MGMT protein. This transfer occurs via an SN2 mechanism. The MGMT protein scans the DNA for damage and, upon locating an O6-alkylguanine adduct, it flips the damaged base out of the DNA helix and into its active site. This allows for the direct transfer of the methyl group from the guanine to the reactive cysteine residue (Cys145 in humans). This action restores the original guanine base in the DNA, thus preventing potential mutations during subsequent rounds of DNA replication.

Table 1: Key Features of the MGMT Repair Mechanism

Feature Description
Repair Type Direct Reversal Repair (DRR)
Enzyme O6-Alkylguanine-DNA Alkyltransferase (AGT/MGMT)
Mechanism Direct transfer of the alkyl group from O6-guanine
Acceptor Site Cysteine residue in the MGMT active site

| Outcome | Restoration of the original guanine base, error-free repair |

The repair process mediated by MGMT is often referred to as a "suicide" mechanism because each MGMT molecule can only perform one repair reaction. The transfer of the alkyl group to the cysteine residue is an irreversible covalent modification of the MGMT protein. Once alkylated, the protein is rendered inactive and cannot be regenerated. This inactivated MGMT protein is then targeted for degradation by the cellular ubiquitin-proteasome pathway. Consequently, the repair of O6-alkylguanine adducts is a stoichiometric process, meaning one molecule of MGMT is consumed for every lesion repaired. The cell's capacity to repair this type of damage is therefore limited by the rate at which new MGMT molecules can be synthesized.

The expression of the MGMT gene is tightly regulated at multiple levels to ensure an adequate supply of the protein for DNA repair. In human cells, MGMT expression is influenced by various transcription factors, including Sp1, and can be induced by glucocorticoids. However, a primary mechanism for silencing MGMT expression in some tumor cells is the epigenetic modification of its promoter region. Hypermethylation of CpG islands within the MGMT promoter leads to transcriptional silencing, resulting in reduced or absent MGMT protein levels. This epigenetic silencing makes cells more sensitive to the cytotoxic effects of alkylating agents. Additionally, microRNAs have been shown to regulate MGMT expression by targeting its mRNA for degradation or interfering with protein translation.

Mismatch Repair (MMR) System in Response to this compound Mispairs

When this compound adducts are not repaired by MGMT prior to DNA replication, they can lead to the incorporation of an incorrect base, typically thymine (B56734), opposite the modified guanine. This creates a mispair that is a substrate for the Mismatch Repair (MMR) system.

The MMR system is responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication. The initial step in MMR is the recognition of the mismatch by a heterodimer of MutS homolog proteins. In humans, the MutSα complex, a heterodimer of MSH2 and MSH6, is primarily responsible for recognizing base-base mismatches, including the this compound:Thymine mispair. The MutSα complex binds to the distorted DNA structure created by the mispair, which then triggers the recruitment of other MMR proteins, such as the MutLα complex (MLH1 and PMS2), to initiate the repair process.

Table 2: Components of the Mismatch Repair (MMR) System

Link to Cell Death Pathways (e.g., Apoptosis, Autophagy)

The formation of this compound adducts can serve as a critical signal for the initiation of programmed cell death, primarily through the apoptotic pathway. If this lesion is not promptly removed by direct repair mechanisms, it can trigger a series of events during DNA replication that culminates in cellular self-destruction.

Apoptosis: The primary trigger for apoptosis by O(6)-alkylguanine adducts is not the lesion itself, but the secondary damage that arises from its improper processing. nih.gov When DNA polymerase encounters an unrepaired O(6)-alkylguanine adduct during replication, it frequently mispairs it with thymine. researchgate.netmdpi.com This O(6)MeG:T mismatch is then recognized by the Mismatch Repair (MMR) system. researchgate.netnih.gov However, because the original lesion remains on the template strand, the MMR pathway enters a futile cycle of attempting to "correct" the newly synthesized strand. nih.gov These repeated cycles of excision and resynthesis can lead to the collapse of the replication fork and the formation of highly cytotoxic DNA double-strand breaks (DSBs). researchgate.netnih.gov

These DSBs are potent activators of the intrinsic apoptotic pathway. nih.govresearchgate.net The cell death cascade is typically a late event, occurring more than 48 hours after the initial methylation damage. nih.gov It is characterized by the release of cytochrome c from the mitochondria, a decrease in the level of the anti-apoptotic protein Bcl-2, and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov This process appears to be independent of the Fas/Fas ligand death receptor pathway and the associated caspase-8 activation. nih.gov

The table below summarizes the key cellular events linking O(6)-alkylguanine adducts to cell death pathways.

Cellular EventPathway InvolvedConsequence
Lesion Persistence DNA ReplicationMispairing of this compound with Thymine. researchgate.net
Mismatch Recognition Mismatch Repair (MMR)Futile repair cycles initiated by the MutSα complex. researchgate.netnih.gov
Secondary Damage Replication Fork CollapseGeneration of DNA Double-Strand Breaks (DSBs). nih.gov
Cell Death Signal Intrinsic ApoptosisRelease of cytochrome c, activation of caspases 9 and 3. nih.gov
Repair Modulation AutophagyAutophagy deficiency can downregulate MGMT protein levels. aging-us.com

Interplay and Redundancy Among DNA Repair Pathways in this compound Processing

Cells employ a multi-layered defense strategy to handle this compound, involving several DNA repair pathways that exhibit both interplay and redundancy. mit.edu The choice of pathway depends on the status of the primary repair mechanism and the stage of the cell cycle.

The principal and most efficient pathway for removing O(6)-alkylguanine adducts is Direct Reversal Repair . nih.govfrontiersin.org This is carried out by the suicide enzyme O(6)-methylguanine-DNA methyltransferase (MGMT), which directly transfers the alkyl group from the guanine base to one of its own cysteine residues. mdpi.comnih.gov This action restores the guanine base in a single, error-free step but inactivates the MGMT protein, which is then targeted for degradation. mdpi.comnih.gov

If the adduct is not repaired by MGMT before DNA replication, a complex interplay with other pathways begins:

Mismatch Repair (MMR): As previously noted, the MMR system recognizes the O(6)MeG:T mispair created during replication. nih.gov Instead of repairing the primary lesion, MMR's futile attempts to excise the thymine from the daughter strand can generate lethal DSBs, thus converting a repairable lesion into a trigger for apoptosis or more complex repair. researchgate.netnih.gov

Double-Strand Break Repair: The DSBs generated by the action of the MMR pathway must be repaired to ensure cell survival. This engages two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) . researchgate.net These pathways attempt to repair the break, which can result in survival, potentially with mutations or sister chromatid exchanges. researchgate.net

Redundancy is provided by the Nucleotide Excision Repair (NER) pathway. While NER typically removes bulky, helix-distorting lesions, it is a versatile system that can also act as a backup for removing non-bulky lesions like O(6)-alkylguanine adducts, particularly if direct repair by MGMT is deficient or overwhelmed. nih.govcrownbio.com

The table below outlines the roles of the various DNA repair pathways in processing this compound.

DNA Repair PathwayRole in this compound ProcessingType of Interaction
Direct Reversal (MGMT) Primary, error-free removal of the alkyl group from guanine. nih.govfrontiersin.orgPrimary Defense
Mismatch Repair (MMR) Recognizes O(6)MeG:T mispairs post-replication; its futile activity can generate DSBs. researchgate.netnih.govInterplay
Homologous Recombination (HR) Repairs DSBs that result from MMR activity on O(6)MeG:T mispairs. researchgate.netInterplay
Non-Homologous End Joining (NHEJ) An alternative pathway to HR for repairing DSBs. researchgate.netInterplay
Nucleotide Excision Repair (NER) A backup pathway capable of removing the adduct, providing redundancy. nih.govcrownbio.comRedundancy

Adaptive Responses to Alkylating Agent Exposure and this compound Repair

Cells can exhibit an adaptive response to alkylating agents, whereby exposure to low, non-toxic doses induces resistance to the mutagenic and cytotoxic effects of subsequent higher doses. This response is highly relevant to the repair of this compound.

The central mechanism of this adaptive response is the upregulation of the O(6)-methylguanine-DNA methyltransferase (MGMT) enzyme. nih.gov While this response is a well-defined part of the adaptive response in bacteria like E. coli, evidence shows that a similar mechanism exists in mammalian cells. nih.govebi.ac.uk Exposure to certain alkylating agents can lead to an increase in the cellular levels of MGMT protein. nih.gov

This elevated level of MGMT enhances the cell's capacity for direct reversal repair, allowing for more rapid and efficient removal of this compound adducts as they are formed. mdpi.com By boosting this primary defense pathway, the cell can prevent the lesions from persisting through DNA replication, thereby avoiding the downstream consequences of mispairing, futile MMR cycles, DSB formation, and subsequent cell death. researchgate.netnih.gov The ability of a cell to mount this adaptive response is a critical determinant of its resistance to chemotherapeutic alkylating agents. nih.gov

StimulusCellular ResponseFunctional Outcome
Low-level exposure to alkylating agents. nih.govIncreased expression and activity of the MGMT protein. nih.govEnhanced capacity for direct repair of this compound.
Subsequent high-level exposure.Rapid removal of adducts by the elevated pool of MGMT. mdpi.comIncreased cell survival and resistance to mutation/cytotoxicity. nih.gov

O 6 ,7 Dimethylguanine in the Molecular Etiology of Carcinogenesis

Role as a Procarcinogenic DNA Lesion

O(6),7-Dimethylguanine is a procarcinogenic DNA lesion, meaning it is an alteration to DNA that can lead to the development of cancer. Its formation is a direct result of DNA damage from certain chemical carcinogens. Specifically, treatment of calf thymus DNA with the methylating carcinogen N-methyl-N-nitrosourea (MNU) results in the formation of this compound residues alongside other methylated adducts. nih.gov

The carcinogenicity of such lesions stems from their ability to induce mutations during DNA replication. O-alkylations at the O6 position of guanine (B1146940) are considered among the most critical types of DNA alkylation damage. mdpi.com The molecular structure of O6-methylguanine, a related and well-studied compound, resembles that of adenine (B156593) more closely than guanine. nih.gov This structural mimicry is key to its mutagenic action, as it can lead to mispairing with thymine (B56734) instead of cytosine during DNA replication. mdpi.comnih.govnih.gov This mispairing, if not repaired, results in a permanent G:C to A:T transition mutation in the DNA sequence after subsequent rounds of replication. mdpi.com

Research involving the treatment of DNA with MNU has quantified the formation of this compound relative to other adducts, highlighting it as a tangible product of carcinogenic exposure.

DNA AdductRatio to 7-methylguanine (B141273) (%)Carcinogenic AgentSource
This compound0.32N-methyl-N-nitrosourea (MNU) nih.gov

Initiation and Progression of Chemical Carcinogenesis Associated with this compound

Chemical carcinogenesis is a multi-stage process, classically defined by initiation, promotion, and progression. redalyc.orgnih.govsigmaaldrich.com The formation of this compound is a key event in the first of these stages.

Initiation: This stage involves an irreversible genetic alteration in a cell, typically a mutation, caused by a carcinogen. nih.govsigmaaldrich.comscitechnol.com The formation of DNA adducts, such as this compound, by carcinogens like N-nitroso compounds is a classic example of an initiating event. nih.govredalyc.org The resulting lesion, if it persists, can cause a mutation during DNA replication, transforming a normal cell into an "initiated cell." redalyc.org For instance, tumorigenesis induced by N-methyl-N'-nitrosourea has been directly attributed to the pro-mutagenic O6-methylguanine product, which mispairs with thymine and can lead to activating mutations in critical genes like H-Ras. nih.gov

Progression: This is the final irreversible stage, characterized by the acquisition of a malignant phenotype, genetic instability, invasive growth, and metastasis. redalyc.orgnih.gov The initial mutations caused by lesions like this compound contribute to this stage by providing a foundation of genetic damage. The accumulation of further mutations during progression leads to the activation of oncogenes and the inactivation of tumor suppressor genes, driving the uncontrolled proliferation that defines cancer. nih.govwikipedia.org

Stage of CarcinogenesisCharacteristicsRole of this compound
Initiation Irreversible DNA mutation; formation of an initiated cell. redalyc.orgnih.govActs as a DNA lesion (adduct) formed by carcinogens, leading to mispairing and G:C to A:T transition mutations. mdpi.comnih.gov
Progression Acquisition of malignant phenotype, genetic instability, invasion, and metastasis. redalyc.orgnih.govThe initial mutations contribute to genetic instability and the selection of cells with growth advantages, driving tumor development. redalyc.orgwikipedia.org

Molecular Links Between this compound Persistence and Tumorigenesis

The persistence of DNA lesions like this compound is a critical factor linking chemical exposure to the development of tumors. The molecular pathway from the persistent lesion to a tumor involves the fundamental processes of DNA replication and the genetic control of cell growth. wikipedia.orgcancer.gov

According to the somatic mutation theory of carcinogenesis, mutations in DNA that disrupt the normal balance between cell proliferation and programmed cell death are the root cause of cancer. wikipedia.org The persistence of an this compound adduct provides a direct mechanism for such mutations. When the DNA replication machinery encounters the unrepaired lesion, it can incorrectly insert a thymine base opposite the modified guanine. mdpi.comnih.gov This initial mispair becomes a permanent G:C → A:T transition mutation in the next round of replication. mdpi.com

If these mutations occur within specific classes of genes, the consequences can be neoplastic transformation:

Proto-oncogenes: A mutation can convert a proto-oncogene, which regulates normal cell growth, into a constitutively active oncogene, leading to uncontrolled cell division. cancer.gov Activating mutations in the Ras family of proto-oncogenes are a known consequence of guanine alkylation. nih.gov

Tumor Suppressor Genes: Mutations that inactivate tumor suppressor genes, which normally function to slow down cell division or induce apoptosis in damaged cells, can release the brakes on cell proliferation. cancer.gov

Therefore, the molecular link is a clear causal chain: the persistence of the this compound lesion leads to replication errors, which cause mutations in critical genes that control cell growth, ultimately resulting in tumorigenesis. nih.govwikipedia.orgcancer.gov

Genetic Susceptibility and Cellular Response to this compound Damage

The cellular impact of this compound formation is heavily influenced by an individual's genetic makeup, particularly the efficiency of their DNA repair systems. The body has multiple mechanisms to counteract DNA alkylation damage. mdpi.com

Key cellular responses and factors influencing susceptibility include:

Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly removes alkyl groups from the O6 position of guanine, repairing the lesion in a single step. mdpi.com Genetic or epigenetic silencing of the MGMT gene would reduce this repair capacity, increasing the persistence of the lesion and thus susceptibility to its mutagenic effects.

Base Excision Repair (BER): This pathway removes smaller, non-bulky DNA adducts. mdpi.com

Translesion Synthesis (TLS): If a lesion is not repaired before replication, specialized DNA polymerases can replicate past the damage in a process called translesion synthesis. acs.org However, this process can be error-prone, inserting the wrong nucleotide opposite the lesion and thereby fixing a mutation. The specific TLS polymerase involved can influence the mutagenic outcome. acs.org

Genetic susceptibility to the carcinogenic effects of agents that produce this compound is therefore linked to inherited variations or deficiencies in these DNA repair and damage-tolerance pathways. A cell's response to this type of damage involves a complex interplay between attempting to repair the lesion directly and tolerating it via TLS, with the latter often coming at the cost of mutagenesis. mdpi.comacs.org

Cellular Response/Repair PathwayFunctionRelevance to this compound
Direct Reversal (MGMT) Directly removes alkyl adducts from the O6-position of guanine. mdpi.comPrimary defense against O6-alkylguanine lesions. Low MGMT activity increases lesion persistence and cancer risk. mdpi.com
Base Excision Repair (BER) Repairs various single-base lesions. mdpi.comContributes to the overall repair of alkylation damage. mdpi.com
Translesion Synthesis (TLS) Allows DNA replication to proceed past a lesion, often with lower fidelity. acs.orgA damage tolerance mechanism that can introduce mutations opposite the this compound adduct. acs.org

Methodological Approaches for Investigating O 6 ,7 Dimethylguanine in Research

Synthetic Methodologies for O(6),7-Dimethylguanine and its Analogs

The creation of this compound for research purposes, such as for use as an analytical standard or for incorporation into model DNA strands, relies on precise chemical synthesis. The primary challenge lies in controlling the position of the methyl groups on the guanine (B1146940) scaffold, as multiple nitrogen and oxygen atoms are susceptible to alkylation.

Chemo- and Regioselective Alkylation Strategies

The synthesis of this compound is not a trivial matter due to the multiple nucleophilic sites on the guanine molecule. Direct alkylation of guanine often leads to a mixture of products, with the N9 and N7 positions being particularly reactive. sigmaaldrich.com Therefore, achieving the desired O(6),7-disubstituted product requires carefully planned chemo- and regioselective strategies.

A common approach begins with a more readily available starting material, such as guanine or 6-chloroguanine. sigmaaldrich.comnih.gov The synthesis can proceed through a multi-step sequence designed to introduce methyl groups at the desired positions selectively. For instance, one pathway involves the initial protection of certain reactive sites, followed by targeted methylation. A synthesis starting from 6-chloroguanine might involve a methoxylation step to form 6-methoxy-purine derivatives, followed by controlled methylation at the N7 position. nih.gov Research into the synthesis of related molecules, like the natural product Heteromine C (an O(6),7,9-trimethylguaninium salt), has provided valuable insights into these selective reactions. nih.gov In one study, the methylation of 2-amino-6-methoxy-9-methyl-9H-purine with iodomethane (B122720) was shown to produce the N7-methylated product. nih.gov Conversely, starting with 2-amino-6-methoxy-7-methyl-7H-purine (this compound) and reacting it with methyl iodide resulted in further methylation at both the N3 and N9 positions, highlighting the compound's reactivity and the challenges in controlling subsequent alkylations. nih.gov

Other advanced methods for achieving regioselective N7-alkylation of purines have been developed. One such strategy involves the reaction of N-trimethylsilylated purines with an alkyl halide using a catalyst like tin(IV) chloride (SnCl4). tcichemicals.com While direct alkylation typically favors the thermodynamically more stable N9 isomer, these kinetically controlled conditions can preferentially yield the N7-alkylated product. tcichemicals.com

Synthetic Strategy Description Key Reagents/Conditions Reference(s)
Multi-step from Guanine A sequential process involving protection, activation (e.g., chlorination), and staged methylation to control regioselectivity.6-chloroguanine, Sodium methoxide, Iodomethane nih.gov
N7-Selective Alkylation A method using silylated purines to direct alkylation to the N7 position under kinetically controlled conditions.N-trimethylsilylated purine, tert-alkyl halide, SnCl4 catalyst tcichemicals.com

Incorporation into Oligonucleotides for Structural and Functional Studies

To study the biological consequences of the this compound lesion, such as its effects on DNA replication and repair, it is essential to incorporate it into synthetic DNA strands (oligonucleotides). The gold standard for automated oligonucleotide synthesis is the phosphoramidite (B1245037) method. sigmaaldrich.comwikipedia.org This process is carried out on a solid support and involves a repeated four-step cycle for each nucleotide added. sigmaaldrich.com

The synthetic cycle consists of:

De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group. sigmaaldrich.com

Coupling: The next nucleoside is added as a phosphoramidite building block, which reacts with the free 5'-hydroxyl group in the presence of an activator (e.g., 5-(ethylthio)-1H-tetrazole) to form a phosphite (B83602) triester linkage. sigmaaldrich.comwikipedia.org

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in shorter, incomplete oligonucleotide sequences (n-1 shortmers). wikipedia.org

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester backbone. sigmaaldrich.comwikipedia.org

To incorporate a modified base like this compound, a custom phosphoramidite building block of the molecule must first be synthesized. thermofisher.comresearchgate.net This involves chemically modifying this compound to attach the necessary phosphoramidite group at the 3'-hydroxyl position of its deoxyribose sugar, while protecting other reactive sites. researchgate.net Once synthesized, this specialized phosphoramidite can be used in the automated synthesizer during the coupling step at the desired position in the oligonucleotide sequence. ki.se After the full-length oligonucleotide is assembled, it is cleaved from the solid support and all protecting groups are removed to yield the final, purified product containing the specific lesion. google.com

Advanced Analytical Techniques for Detection and Quantification of this compound in Biological Systems

Detecting and quantifying this compound in complex biological samples, such as DNA extracted from tissues or cells, requires highly sensitive and specific analytical methods. The low abundance of this adduct necessitates techniques that can distinguish it from unmodified bases and other methylated isomers.

Immunological Methods for Adduct Detection

Immunological methods utilize antibodies that can specifically recognize and bind to a target molecule. For DNA adducts, highly specific monoclonal antibodies can be developed to detect a particular lesion. nih.govdntb.gov.ua The general process for developing such a method for this compound would involve first immunizing an animal (e.g., a mouse) with the this compound adduct coupled to a large carrier protein, which makes it more immunogenic. nih.gov This stimulates the production of antibody-producing cells, which can then be used to create hybridoma cell lines that secrete monoclonal antibodies specific to the adduct. nih.gov

Once developed, these antibodies can be used in various immunoassay formats, such as an Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov In a competitive ELISA, the antibody is incubated with a sample containing an unknown amount of the adduct. This mixture is then added to a plate coated with the adduct. The free adduct from the sample competes with the plate-bound adduct for binding to the limited number of antibody molecules. The amount of antibody that binds to the plate, which can be measured using a secondary antibody linked to a fluorescent or colorimetric enzyme, is inversely proportional to the concentration of the adduct in the sample. nih.gov

A significant challenge can be antibody cross-reactivity with normal DNA components or other similar structures. For example, in the development of antibodies for 7-(2-hydroxyethyl)guanine, some cross-reactivity with deoxyguanosine was observed, which could interfere with accurate quantification. nih.gov To overcome this, a combined approach using High-Performance Liquid Chromatography (HPLC) to first separate the adduct from interfering compounds, followed by a highly sensitive immunoassay for quantification, can be employed. nih.gov This combined HPLC/immunoassay approach can achieve very low detection limits, capable of measuring adduct levels as low as one lesion per 10 million normal nucleotides. nih.gov

Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and quantification of DNA adducts. annlabmed.orgrsc.org The method combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org

The process begins with the extraction of DNA from a biological sample, followed by its enzymatic or chemical hydrolysis into individual nucleosides or bases. This mixture is then injected into an HPLC system, where the different components are separated based on their physicochemical properties (e.g., polarity). nih.gov As the separated components elute from the HPLC column, they enter the mass spectrometer. In the MS source, typically using electrospray ionization (ESI), the molecules are ionized, usually by adding a proton to form a positive ion [M+H]+. nih.govtechnologynetworks.com

For quantification, the system is often operated in Multiple Reaction Monitoring (MRM) mode. technologynetworks.com In this mode, the first mass analyzer (Q1) is set to select only the ion corresponding to the mass-to-charge ratio (m/z) of the parent this compound molecule. This selected ion is then fragmented in a collision cell, and the second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. This parent-to-product ion transition is highly specific to the target molecule, minimizing interference from other compounds in the matrix. nih.govtechnologynetworks.com By comparing the signal intensity to that of a known amount of an isotopically labeled internal standard, precise quantification can be achieved. annlabmed.org

Parameter Description Example Setting (based on related compounds) Reference(s)
Chromatography Reversed-phase HPLC with a C18 column.0.05% formic acid in water/acetonitrile gradient. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+).Capillary voltage of 3.5 kV. nih.gov
Detection Mode Multiple Reaction Monitoring (MRM).Monitoring a specific precursor ion to product ion transition. nih.govtechnologynetworks.com
Example MRM Transitions O6-methylguanine: m/z 165.95 → 149; N7-methylguanine: m/z 165.95 → 124.These serve as a proxy for what might be used for this compound. nih.gov

High-Performance Chromatographic Separations (e.g., Capillary Zone Electrophoresis)

High-performance separation techniques are crucial for isolating this compound from a complex mixture of other nucleosides and their isomers prior to detection. High-Performance Liquid Chromatography (HPLC), often coupled with UV or electrochemical detection, is a foundational method. pnas.orgresearchgate.netnih.gov HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). researchgate.net For methylated purines, reversed-phase HPLC is commonly used, where a nonpolar stationary phase separates molecules based on hydrophobicity. acs.org HPLC with electrochemical detection, in particular, offers extremely high sensitivity for detecting electroactive species like 7-methylguanine (B141273). pnas.org

Capillary Electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), offers an alternative and highly efficient separation mechanism. wikipedia.orglibretexts.org In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a conductive buffer solution under a high electric field. libretexts.org Analytes are separated based on their charge-to-mass ratio and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution toward the cathode. sciex.comtechnologynetworks.com Cations are attracted to the cathode and move faster than the EOF, while anions are attracted to the anode but are typically swept toward the cathode by the strong EOF. technologynetworks.com This allows for the simultaneous separation of cations, anions, and even neutral species. libretexts.org

Because this compound is structurally similar to other purines like guanine, 7-methylguanine, and O6-methylguanine, the high resolving power of CZE is advantageous for ensuring they are clearly distinguished from one another. For neutral analytes or those with very similar charge-to-mass ratios, a variation called Micellar Electrokinetic Chromatography (MEKC) can be used. MEKC adds a surfactant to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase into which analytes can partition, adding a chromatographic separation mechanism to the electrophoretic one. libretexts.orgtechnologynetworks.com

Technique Principle of Separation Primary Application for this compound Reference(s)
HPLC Differential partitioning between a stationary and mobile phase.Robust separation of DNA hydrolysates prior to MS or other detectors. High-sensitivity detection with electrochemical detectors. pnas.orgresearchgate.netresearchgate.net
Capillary Zone Electrophoresis (CZE) Differences in electrophoretic mobility (charge-to-mass ratio) in an electric field, combined with electroosmotic flow.High-efficiency separation of this compound from other charged, isomeric, and unmodified purines. wikipedia.orglibretexts.org

Novel Detection Modalities (e.g., Superparamagnetic Bead Aggregation for DNA Quantification)

The detection and quantification of specific DNA sequences and modifications are fundamental to molecular biology research. Novel methods are continuously being developed to enhance sensitivity, reduce cost, and improve efficiency. One such innovative approach involves the use of superparamagnetic beads for DNA quantification through aggregation phenomena.

This method leverages the principle that under specific chaotropic conditions and in the presence of a rotating magnetic field, DNA will adsorb onto silica-coated superparamagnetic beads, causing them to entangle and form visible aggregates. The extent of this aggregation can be quantified through simple image analysis, providing a direct measure of the amount of DNA present in a sample. This technique offers a cost-effective alternative to fluorescence-based or chemiluminescence methods, as it primarily requires commercially available silica-coated magnetic beads.

The superparamagnetic nanoparticles, typically composed of an iron oxide core (Fe3O4) coated with silica (B1680970) (SiO2), possess a large surface area and exhibit high saturation magnetization. These properties allow for a strong magnetic response, enabling rapid collection of the beads even in viscous samples. The surface of these beads can be functionalized with various groups, such as carboxyl or amine groups, to facilitate the covalent attachment of oligonucleotides, antibodies, or other ligands for specific target capture.

The aggregation-based assay can be automated using wide-field lens-free on-chip microscopy, which allows for the rapid analysis and quantification of microscopic particle clustering in three dimensions through deep learning-based holographic image reconstruction. This high-throughput capability makes it suitable for various applications, including the detection of specific DNA or RNA sequences.

While direct application to this compound is a specialized area, the underlying technology of bead-based aggregation and nucleic acid capture is highly adaptable. For instance, oligonucleotide probes specific for a DNA sequence containing this compound could be conjugated to the beads. Hybridization of target DNA to these probes would lead to aggregation, which could then be quantified. This approach has been demonstrated for the detection of other nucleic acid targets, including rolling circle amplification products and specific RNAi sequences.

Table 1: Characteristics of Superparamagnetic Beads Used in DNA Quantification

FeatureDescriptionReference
Core Material Ferric oxide (Fe3O4)
Coating Silica (SiO2), Glycidyl ether
Size ~0.5 - 1 µm
Properties Superparamagnetic, non-aggregating (in absence of target), high surface area
Surface Functionalization Carboxylic acid, Amine, Epoxy, Streptavidin, Biotin
Detection Principle Chaotropic-driven adsorption and aggregation, Hybridization-based capture

Spectroscopic and Diffraction Techniques for Structural Characterization of this compound in Nucleic Acids

Understanding the three-dimensional structure of DNA containing lesions like this compound is crucial for elucidating their biological consequences. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to determine the precise atomic arrangement and conformational dynamics of modified nucleic acids.

X-ray crystallography provides high-resolution structural information about molecules in their crystalline state. This technique has been instrumental in revealing how O(6)-methylguanine (O(6)-meG), a closely related and more extensively studied lesion, alters DNA structure and how it is recognized by DNA polymerases and repair enzymes.

Crystallographic studies of DNA duplexes containing O(6)-meG have shown that the lesion can form base pairs with both thymine (B56734) and cytosine. These structures reveal that the O(6)-meG:T and O(6)-meG:C pairs can mimic the geometry of canonical Watson-Crick base pairs, which allows them to evade the proofreading machinery of high-fidelity DNA polymerases. The stabilization of these mutagenic pairs can involve unusual interactions, such as an electrostatic interaction between the O-methyl protons and a carbonyl oxygen of thymine.

The conformation of the methyl group relative to the guanine ring system is a key determinant of its effect on DNA structure. For instance, a Watson-Crick-like structure with the methyl group in the anti configuration has been observed in crystals of oligodeoxynucleotide duplexes. In studies involving the guanine riboswitch, the methyl group of O(6)-meG was found to cause a shift in the position of a cytosine residue (C74) in the RNA structure.

The process of obtaining these structures involves synthesizing and purifying oligonucleotides containing the modified base, crystallizing the DNA (often in complex with a protein), and then using X-ray diffraction to determine the electron density map and build an atomic model.

Table 2: Key Findings from X-ray Crystallography of O(6)-Methylguanine Adducts

O(6)-meG Pairing PartnerKey Structural FeaturesImplicationsReference
Thymine (T) Mimics canonical base pair geometry; unusual electrostatic interaction between O-methyl protons and thymine carbonyl oxygen.Evades polymerase proofreading, leading to G:C to A:T transitions.
Cytosine (C) Can adopt a wobble or a bifurcated structure; stabilization of a rare cytosine tautomer.Evades polymerase proofreading, contributing to mutagenicity.
In complex with DNA Polymerase O(6)-meG:T and O(6)-meG:C pairs fit within the polymerase active site.Explains the inefficient but significant incorporation of T and C opposite the lesion.
In Guanine Riboswitch Methyl group induces a conformational change in the RNA (shift of C74).Affects ligand binding and riboswitch function.

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing a complementary approach to the static picture offered by X-ray crystallography. NMR has been used extensively to investigate the conformational properties of DNA duplexes containing O(6)-alkylguanine lesions.

NMR studies on O(6)-meG paired with cytosine (O(6)-meG:C) in a DNA duplex have detected a wobble base pair structure. Further investigations have shown that the O(6)-meG:C pair can exist in multiple conformations, including a wobble structure and a bifurcated structure with split hydrogen bonds.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly informative. They can establish the proximity of different protons within the molecule, revealing details about base pairing and stacking interactions. For example, NOEs observed between the amino protons of cytosine and the methyl protons of O(6)-alkylguanine have established a syn orientation of the alkyl group relative to the N1 position of the modified guanine. These studies have proposed a wobble alignment for the O(6)-alkG:C base pair, stabilized by two hydrogen bonds.

NMR has also been used to study the interaction of O(6)-meG-containing DNA with repair proteins like O(6)-methylguanine-DNA methyltransferase (MGMT). Inactive mutants of MGMT have been used to form stable complexes with O(6)-meG-containing oligonucleotides, allowing for structural characterization by NMR. Furthermore, NMR relaxation data have revealed the role of conformational plasticity in the recognition of guanine lesions by alkyltransferase-like proteins.

Table 3: Conformational Insights from NMR Spectroscopy of O(6)-Alkylguanine Adducts

Lesion ContextNMR TechniqueKey Conformational FindingReference
O(6)-meG:C duplex 2D NMRDetection of a wobble base pair structure.
O(6)-alkG:C duplex NOESYSyn orientation of the O6-alkyl group; wobble alignment stabilized by two hydrogen bonds.
O(6)-meG:T duplex 1D and 2D NMRCharacterization of base pair geometry and helical conformation.
O(6)-meG-DNA with repair protein Solution NMRConformational plasticity in the guanine-lesion recognition cavity of an alkyltransferase-like protein.

Biochemical and Genetic Assays for Studying this compound Repair and Bypass

The cellular processing of DNA lesions like this compound involves complex pathways of DNA repair and damage tolerance (translesion synthesis). Biochemical and genetic assays are essential tools for dissecting these mechanisms, identifying the enzymes involved, and understanding their functions.

In vitro assays using purified components are fundamental for characterizing the activity of specific DNA repair enzymes on substrates containing defined lesions. These assays allow for the quantitative measurement of repair activity and the elucidation of enzymatic mechanisms.

A common approach involves the use of synthetic oligonucleotides containing a site-specific lesion, such as O(6)-methylguanine. The repair of this lesion by cell extracts or purified enzymes can be monitored in several ways. One method relies on the use of radiolabeled substrates. For example, oligonucleotides containing a radioactive [3H]methyl group at the O6 position of guanine can be incubated with a protein extract. The transfer of the methyl group to a repair protein like O(6)-alkylguanine-DNA alkyltransferase (AGT or MGMT) can be quantified after protein digestion and analysis of the radiolabeled S-methyl-cysteine product.

More recently, fluorescence-based assays have been developed, offering a safer and often higher-throughput alternative. In one such assay, a fluorometrically labeled oligonucleotide substrate is used. The repair of the lesion by an enzyme in a cell extract leads to a change in the fluorescence signal, which can be measured in real-time. For instance, a molecular beacon assay can be designed where cleavage of the DNA backbone at the lesion site by the coordinated action of a DNA glycosylase and an AP endonuclease separates a fluorophore from a quencher, resulting in a fluorescent signal.

These assays are critical for:

Determining which enzymes can recognize and repair specific lesions.

Measuring the kinetic parameters of the repair reaction.

Screening for inhibitors of DNA repair enzymes, which can be valuable in cancer therapy.

Assessing the DNA repair capacity of cell extracts from different sources, such as tumor cells.

While many assays have been developed for O(6)-methylguanine, the principles are directly applicable to studying the repair of this compound by incubating a substrate containing this specific lesion with cellular extracts or purified enzymes from various repair pathways, such as direct reversal by AGT, or base and nucleotide excision repair (BER and NER).

When DNA damage is not repaired before the replication fork arrives, cells employ a damage tolerance mechanism called translesion synthesis (TLS). TLS utilizes specialized, low-fidelity DNA polymerases to synthesize DNA directly across the lesion. Studying this process requires sophisticated biochemical reconstitution systems.

These systems involve assembling the core components of the DNA replication machinery in vitro with a DNA template containing a site-specific lesion. For eukaryotic systems, this includes the CMG (Cdc45-MCM-GINS) helicase, the replicative polymerases (Pols δ and ε), accessory factors like PCNA (Proliferating Cell Nuclear Antigen), and one or more TLS polymerases.

By using such reconstituted systems, researchers can investigate key questions about TLS, such as:

How the replication fork behaves when it encounters a lesion.

How replicative polymerases are switched for TLS polymerases.

The efficiency and fidelity of

Genomic and Proteomic Approaches to Elucidate this compound Interactions and Effects

Understanding the cellular response to DNA damage by this compound involves identifying the proteins that interact with this lesion throughout the genome. Quantitative whole-genome analysis techniques provide powerful tools to map these DNA-protein interactions in vivo.

One such approach is the methylase protection assay . This technique can be used to identify protein binding sites across an entire genome. nih.gov The method involves expressing a DNA methylase, which methylates DNA at specific sequences, within the cell. If a DNA-binding protein is bound to its recognition sequence, it can protect the DNA from methylation by the expressed methylase. By comparing the methylation patterns of genomic DNA from cells with and without the protein of interest (or under different conditions), it is possible to identify the specific sites where proteins are bound. nih.gov This global approach can reveal the occupancy of numerous protein-binding sites and how they change under different conditions, such as in response to DNA damage. nih.gov

For alkylguanine adducts, a key interacting protein is O(6)-alkylguanine-DNA alkyltransferase (AGT or MGMT). mdpi.com This "suicide" enzyme directly repairs the lesion by transferring the alkyl group from the guanine to one of its own cysteine residues, a process that irreversibly inactivates the protein. oup.com The interaction of AGT with its target lesions can be studied on a genomic scale. For instance, a method termed O(6)-MeG-seq has been developed to map O(6)-methylguanine lesions genome-wide at single-nucleotide resolution. oup.com This technique combines immunoprecipitation with a specific antibody against the lesion and polymerase stalling to pinpoint its location. oup.com Such methods can be adapted to study the distribution of this compound and how repair proteins like AGT interact with these lesions across different genomic regions and chromatin states. oup.com

Other methods for analyzing DNA-protein interactions include:

Chromatin Immunoprecipitation (ChIP): This widely used technique allows for the analysis of interactions between specific proteins (like transcription factors or repair enzymes) and DNA within the cell. thermofisher.com Cells are treated with a crosslinking agent to covalently link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by sequencing (ChIP-seq) or qPCR. thermofisher.com

DNA Pulldown Assays combined with Mass Spectrometry: This in vitro method uses a biotinylated DNA probe containing the specific lesion (e.g., this compound) to "pull down" interacting proteins from a cellular extract. The captured proteins are then identified and quantified using mass spectrometry. nih.gov

These quantitative, genome-wide approaches are crucial for identifying not only the primary repair proteins that bind to this compound but also other factors involved in the broader DNA damage response, such as components of the mismatch repair (MMR) and base excision repair (BER) pathways that are known to be involved in processing O(6)-alkylguanine lesions. mdpi.comresearchgate.net

The introduction of DNA lesions like this compound triggers a complex cellular response that involves significant changes in gene expression. Analyzing these transcriptomic changes provides insight into the pathways activated to deal with the damage.

Transcriptome-wide analysis , primarily through RNA sequencing (RNA-seq), is a powerful method to profile the expression of thousands of genes simultaneously. nih.gov By comparing the transcriptomes of cells exposed to this compound with untreated control cells, researchers can identify genes and pathways that are upregulated or downregulated in response to the damage.

For example, studies on the effects of the alkylating agent temozolomide (B1682018) (TMZ), which produces O(6)-methylguanine lesions, have revealed time-dependent changes in the expression of DNA damage response (DDR) genes. nih.gov Initially, an upregulation of genes in the nucleotide excision repair (NER) pathway may be observed, followed by a later increase in the expression of genes involved in base excision repair (BER), homologous recombination (HR), and mismatch repair (MMR). nih.gov This reflects the cellular processing of the initial lesion into more complex damage like DNA breaks over subsequent replication cycles. nih.gov

The expression of the MGMT gene itself is a critical factor. Tumors with high expression of MGMT are often resistant to alkylating chemotherapies because they can efficiently repair the O(6)-alkylguanine adducts. nih.gov Conversely, silencing of the MGMT gene, often through promoter methylation, leads to a deficiency in this repair pathway and increased sensitivity to these agents. nih.gov

Analysis of gene expression profiles can therefore help to:

Identify the specific DNA repair pathways activated in response to this compound.

Discover novel genes and proteins involved in the recognition and signaling of this type of DNA damage.

Understand the mechanisms of resistance or sensitivity to agents that produce this lesion.

Reveal crosstalk between different DNA repair and cell cycle checkpoint pathways. mdpi.com

Studies in yeast and various cancers have identified specific mutational signatures associated with different types of alkylating agents. oup.com These signatures, which are patterns of mutations found in the genome, can be correlated with gene expression data to understand how the cellular environment and the activity of specific repair pathways influence the ultimate mutagenic outcome of DNA alkylation damage. oup.com

Q & A

Q. What experimental conditions optimize the synthesis of O⁶,7-dimethylguanine, and how can purity be validated?

Synthesis optimization requires systematic variation of pH, temperature, and halide ion concentrations (e.g., bromide) to favor nucleophilic substitution or redox pathways . For example, highlights that bromide ions at pH 5 divert reaction pathways toward reduction products (e.g., compound 9 ), while higher pH values alter yields of brominated derivatives. Post-synthesis, purity validation should combine reversed-phase HPLC with tandem mass spectrometry (LC-MS/MS) and comparative analysis of spectral data (e.g., IR, NMR) against NIST reference libraries . Ensure compliance with reproducibility standards by documenting all parameters (e.g., solvent ratios, reaction times) as per guidelines in .

Q. Which analytical techniques are most reliable for characterizing O⁶,7-dimethylguanine in complex biological matrices?

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is preferred for detecting trace amounts in biological samples. Validate methods using isotopic labeling (e.g., ¹⁵N/¹³C) to distinguish endogenous guanine derivatives. Infrared (IR) spectroscopy (e.g., NIST Standard Reference Database 69 ) can confirm structural integrity, while ¹H/¹³C NMR in deuterated solvents resolves methylation patterns. Cross-reference data with synthetic standards and ensure compliance with spectral interpretation protocols outlined in .

Q. How does O⁶,7-dimethylguanine influence DNA repair mechanisms under oxidative stress?

Design in vitro assays using plasmid DNA treated with methylating agents (e.g., temozolomide) to simulate oxidative damage. Quantify repair efficiency via gel electrophoresis and polymerase chain reaction (PCR) amplification. Compare results with control systems lacking repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase). ’s redox reaction insights suggest monitoring bromide ion interactions, as halides may modulate oxidative pathways .

Advanced Research Questions

Q. How can contradictory data on reaction yields (e.g., pH-dependent product ratios) be systematically resolved?

Contradictions often arise from unaccounted variables like halide ion concentrations or redox side reactions. For example, ’s Table III shows an inverse correlation between yields of compounds 7 and 9 under varying bromide levels. Resolve discrepancies by:

  • Replicating experiments under strictly controlled ionic strengths.
  • Using kinetic modeling to distinguish competing pathways (e.g., reduction vs. substitution).
  • Validating intermediates via stopped-flow spectroscopy or in situ Raman monitoring .

Q. What redox mechanisms govern O⁶,7-dimethylguanine’s interaction with halide ions in aqueous environments?

identifies bromide’s role in redox cycling, where esterified purine derivatives oxidize Br⁻ to Br₃⁻, altering reaction equilibria. Advanced studies should:

  • Employ cyclic voltammetry to map redox potentials.
  • Use isotopic tracing (e.g., ⁸¹Br NMR) to track halide participation.
  • Compare kinetics under anaerobic vs. aerobic conditions to isolate oxygen’s influence .

Q. How can computational models predict O⁶,7-dimethylguanine’s interactions with DNA repair enzymes?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to map binding affinities. Parameterize force fields using crystallographic data of repair enzyme active sites (e.g., PDB IDs). Validate predictions via mutagenesis studies targeting key residues (e.g., Asp/His in alkyltransferase active sites). Reference ’s frameworks for experimental design rigor .

Q. What strategies integrate multi-omics data to study O⁶,7-dimethylguanine’s epigenetic roles?

Adopt a systems biology approach:

  • Profile methylome-wide patterns via bisulfite sequencing.
  • Correlate with transcriptomic data (RNA-seq) to identify dysregulated repair genes.
  • Use metabolic flux analysis to track S-adenosylmethionine (SAM) utilization.
    Structure the study using ’s graphic organizer principles to link research questions with analytical pipelines .

Methodological Best Practices

  • Data Contradiction Analysis : Apply ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, reconcile conflicting spectral data by re-examining solvent effects or impurity profiles .
  • Reproducibility : Follow ’s guidelines for documenting experimental protocols, including raw data deposition in repositories like Zenodo .
  • Literature Review : Use ’s search strategies (e.g., unique descriptors like “purine redox kinetics”) to avoid generic terms and retrieve authoritative sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.